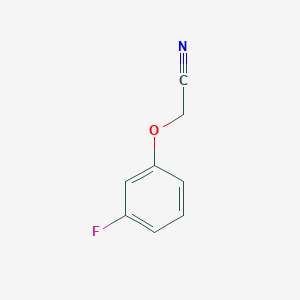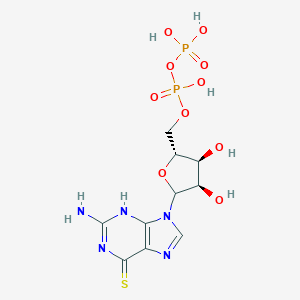
3-Fluorophenoxyacetonitrile
描述
3-Fluorophenoxyacetonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an acetonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenoxyacetonitrile typically involves the reaction of 3-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-Fluorophenol+ChloroacetonitrileK2CO3,DMF,Heatthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3-Fluorophenoxyacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized products.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or lithium aluminum hydride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Quinones: Resulting from oxidation reactions.
Primary Amines: Produced from reduction reactions.
科学研究应用
3-Fluorophenoxyacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Fluorophenoxyacetonitrile depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its efficacy .
相似化合物的比较
Similar Compounds
- 3-Fluorophenylacetonitrile
- 4-Fluorophenoxyacetonitrile
- 2-Fluorophenoxyacetonitrile
Comparison
3-Fluorophenoxyacetonitrile is unique due to the position of the fluorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to 4-Fluorophenoxyacetonitrile and 2-Fluorophenoxyacetonitrile, the 3-position fluorine substitution may result in different steric and electronic effects, thereby altering its chemical and biological properties .
属性
IUPAC Name |
2-(3-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUJNOWOPRARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)




![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)



![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)



